molecular formula C24H24N2O3S B2719043 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide CAS No. 946270-45-7

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2719043
M. Wt: 420.53
InChI Key: UEDIILDTCIWEDJ-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide, also known as BQU57, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. BQU57 is a small molecule inhibitor of the protein kinase CK2, which is involved in many cellular processes such as cell proliferation, differentiation, and apoptosis. In

Scientific Research Applications

Chemical Synthesis and Reactions

  • Formation and Reaction of N-acyl- and N-methanesulfonyl Compounds : Oxidation of N-acyl- and N-methanesulfonyl tetrahydro-7-methoxyisoquinolin-6-ols with lead tetraacetate results in the formation of N,N-dialkylmethanesulfonamide and other compounds. This process involves the elimination of a benzylic proton and cleavage of a bond in the compound (Hoshino, Suzuki, & Ogasawara, 2001).

  • Synthesis of 1,4-Benzoquinone Linked N-Formyl Derivatives : A protocol for synthesizing 1,4-benzoquinone linked N-formyl amides/sulfonamides/carbamates using oxone has been described. This involves a one-pot cascade of oxidation, dearomatization, and C-C bond cleavage of N-substituted 6,7-dimethoxy tetrahydroisoquinoline (Ramya et al., 2017).

Pharmaceutical and Biological Applications

  • Antibacterial Properties : The 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, a compound structurally related to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide, exhibits broad antibacterial activity and has promising pharmacokinetic profiles for systemic infections (Goueffon, Montay, Roquet, & Pesson, 1981).

  • Cancer Cell Growth Suppression : Some derivatives of tetrahydroisoquinolines, which include structures similar to the compound , have been shown to suppress cancer cell growth in human breast adenocarcinoma cells. This indicates potential therapeutic applications in oncology (Chen, Hong, Li, Chang, & Lee, 2017).

Material Science and Chemistry

  • Synthesis of Sulfonated Polymers : Research has been conducted on the synthesis of sulfonated poly[bis(benzimidazobenzisoquinolinones)] for high-temperature fuel cell applications. This research is significant for the development of thermooxidatively stable ionomers (Li, Zhang, Liu, & Zhang, 2008).

  • Palladium-Catalysed Heteroannulation : Palladium-catalysed heteroannulation of [60]fullerene with various N-benzyl sulfonamides, including compounds similar to the one , leads to [60]fullerene-fused tetrahydroisoquinolines. This is relevant in the field of organic synthesis and materials science (Su, Wang, & Wang, 2012).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-18-6-5-9-20(14-18)17-30(28,29)25-22-11-12-23-21(15-22)10-13-24(27)26(23)16-19-7-3-2-4-8-19/h2-9,11-12,14-15,25H,10,13,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDIILDTCIWEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide

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